molecular formula C14H19NO7 B1295475 4-Nitrobenzo-15-crown-5 CAS No. 60835-69-0

4-Nitrobenzo-15-crown-5

Cat. No. B1295475
CAS RN: 60835-69-0
M. Wt: 313.3 g/mol
InChI Key: XIWRBQVYCZCEPG-UHFFFAOYSA-N
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Description

4-Nitrobenzo-15-crown-5 is a nitrated derivative of the benzo-15-crown-5 ether, which is part of a class of macrocyclic compounds known for their ability to complex with various cations. The presence of the nitro group on the benzene ring of the crown ether adds unique electronic and structural characteristics to the molecule, influencing its complexation behavior and physical properties .

Synthesis Analysis

The synthesis of derivatives of benzo-15-crown-5, such as 4-acetylaminobenzo15crown-5, involves reactions like C-acylation, oximation, and Beckmann rearrangement, with polyphosphoric acid serving as a catalyst . Although the synthesis of 4-Nitrobenzo-15-crown-5 is not explicitly detailed in the provided papers, similar synthetic strategies may be employed, with specific steps tailored to introduce the nitro functional group to the aromatic ring of the crown ether.

Molecular Structure Analysis

The molecular structure of 4-Nitrobenzo-15-crown-5 has been determined through crystallographic analysis. The nitro group's presence affects the conformation of the crown ether, as observed in the crystal structure of [KI(OH2)(4-nitrobenzo-15-crown-5)]2, where the nitro group participates in donor interactions with a potassium ion coordinated to another crown ether molecule, leading to dimer formation . The nitro substituents are generally in the plane of the benzo ring, which is consistent with the structures of other nitrated benzocrown ethers .

Chemical Reactions Analysis

The chemical reactivity of 4-Nitrobenzo-15-crown-5 is not directly discussed in the provided papers. However, the presence of the nitro group can be expected to influence the electron density of the aromatic system and potentially affect the reactivity of the crown ether towards further chemical modifications or interactions with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Nitrobenzo-15-crown-5 can be inferred from studies on similar compounds. For instance, the crystallographic and spectroscopic properties of various nitrated benzocrown ethers have been characterized, revealing insights into their conformational preferences and interactions with solvent molecules . The nitro group's electron-withdrawing nature is likely to impact the compound's solubility, density, and complexation capabilities with metal ions .

Scientific Research Applications

Cation-extraction and Transport Properties

4-Nitrobenzo-15-crown-5 (4′NB15C5) exhibits distinct properties in cation-extraction and transport. Its transport rate for K+ ions is significantly slower compared to other derivatives like 4′-aminobenzo-15-crown-5. This suggests its potential use in selective ion transport applications (Tsukube et al., 1985).

Complexation with Metal Cations

The compound shows interesting complexation behaviors with various metal cations. Studies have shown that it forms complexes with metal ions like Na+, Ag+, Tl+, Pb2+, and La3+, among others. These interactions can be significant in developing sensors or extraction systems for specific metal ions (Zolgharnein et al., 2007), (Zolgharnein et al., 2008), (Hesami et al., 2011).

Charge Transfer Complexes

4′NB15C5 forms charge transfer complexes with iodine, indicating its potential in the development of novel optical or electronic materials. The stability and formation rates of these complexes vary with solvents, which can be a critical factor in designing solvent-specific applications (Alizadeh & Dehghanikhah, 2011).

Potassium Sensing

A novel bis(crown ether)-based potassium sensor incorporating 4′NB15C5 derivatives has been developed. This showcases its potential in biological and clinical applications, especially in potassium determinations (Lindner et al., 1990).

Structural Studies

The crystal structure of 4′NB15C5 and its complexes have been extensively studied, providing insights into its conformations and interactions with variouscations. These structural insights are crucial for understanding and optimizing its application in areas like complexation chemistry and material science (Rogers et al., 1992).

Macrocyclic Ring Cleavage

Research has shown that 4′NB15C5 undergoes nucleophilic macrocyclic ring cleavage, leading to the formation of new compounds. This reaction can be used to create different crown ether rings, offering a novel method in synthetic chemistry (Ágai et al., 1985).

Lithium Isotope Separation

4′NB15C5 has been employed in the separation of lithium isotopes, demonstrating its potential in isotope separation processes. The efficiency of this process varies with different crown ether substituents, indicating its tunability for specific applications (Liu et al., 2018).

Tautomeric Crown-Containing Chemosensors

4′NB15C5 derivatives have been studied as tautomeric crown-containing chemosensors for alkali-earth metal cations. These compounds exhibit changes in both absorption and emission spectra upon complexation, making them useful in sensing applications (Dubonosov et al., 2008).

Electrochemical Studies

Electrochemical studies of 4′NB15C5 have shown its ability to transfer complexes across immiscible liquid/liquid interfaces. This property is significant in the development of novel electrochemical sensors and extraction systems (Crawford et al., 1996).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The future directions of 4-Nitrobenzo-15-crown-5 research could involve further exploration of its complexation behavior with various cations in different solvents, as well as its potential applications in the synthesis of new pharmaceutical intermediates .

properties

IUPAC Name

17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRBQVYCZCEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209686
Record name (4'-Nitrobenzo)-15-crown-5
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Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzo-15-crown-5

CAS RN

60835-69-0
Record name 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin
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Record name (4'-Nitrobenzo)-15-crown-5
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Record name 60835-69-0
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Record name (4'-Nitrobenzo)-15-crown-5
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Record name 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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